REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2>C(O)(=O)C>[Br:6][C:7]1[CH:8]=[C:9]2[C:3](=[CH:14][CH:15]=1)[NH:2][CH:1]=[C:10]2[CH2:11][N:12]([CH3:4])[CH3:13]
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Name
|
|
Quantity
|
5.95 g
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
7 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
9.79 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=CNC2=CC1
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Name
|
sodium hydroxide ice
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Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 21 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
This was extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
|
CUSTOM
|
Details
|
It was dried at 60° C. for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |